Cytarabine vs. Anthracyclines in AML: Ex Vivo Potency Quantification (LC50) and Clinical Combination Rationale
In ex vivo sensitivity testing of 147 AML patient bone marrow samples, cytarabine demonstrated a median lethal concentration (LC50) of 0.83 µg/mL, which is approximately 9-fold higher than daunorubicin (0.09 µg/mL) and 28-fold higher than idarubicin (0.03 µg/mL), reflecting cytarabine's distinct potency profile as an antimetabolite relative to anthracycline topoisomerase inhibitors [1]. This quantitative difference underscores the mechanistic complementarity that justifies the clinical standard of combining cytarabine with an anthracycline ('7+3' regimen), as opposed to monotherapy with either class.
| Evidence Dimension | Median LC50 (µg/mL) in AML patient blast samples |
|---|---|
| Target Compound Data | 0.83 µg/mL |
| Comparator Or Baseline | Daunorubicin: 0.09 µg/mL; Idarubicin: 0.03 µg/mL |
| Quantified Difference | Cytarabine LC50 is 9.2× higher than daunorubicin and 27.7× higher than idarubicin |
| Conditions | Ex vivo WST-1 assay, 147 consecutive AML patient bone marrow samples |
Why This Matters
This data confirms that cytarabine is a less potent single agent than anthracyclines in AML blast killing, which directly informs procurement decisions regarding combination study design and the necessity of sourcing both drug classes for AML models.
- [1] Braess J, et al. In vitro cross-resistance to nucleoside analogues and inhibitors of topoisomerase 1 and 2 in acute myeloid leukemia. Ann Hematol. 2008;87(1):27-33. View Source
